![molecular formula C8H15N B13797290 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) is a compound that belongs to the class of heterocyclic organic compounds It features a fused bicyclic structure consisting of a cyclopentane ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) can be achieved through a diastereoselective synthesis strategy. One notable method involves the use of a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a PAR1 antagonist, it inhibits the action of thrombin on platelet aggregation, which is crucial in preventing thrombotic cardiovascular events . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.
Comparación Con Compuestos Similares
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) can be compared with other similar compounds, such as:
Octahydrocyclopenta[c]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom.
Octahydrocyclopenta[c]pyran: This compound has a similar fused bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
CJNWCWVQGCSQRA-HTQZYQBOSA-N |
SMILES isomérico |
C1C[C@@H]2CCCN[C@@H]2C1 |
SMILES canónico |
C1CC2CCCNC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


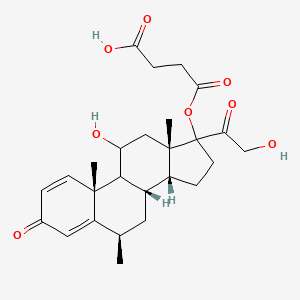
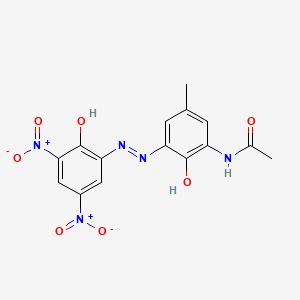
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
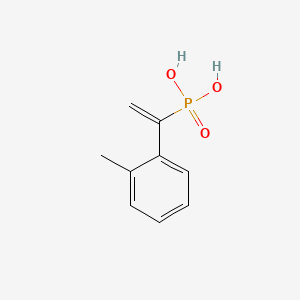
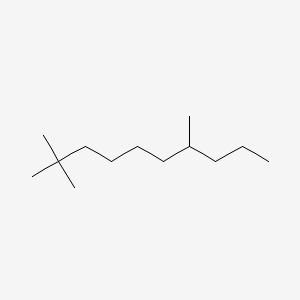


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
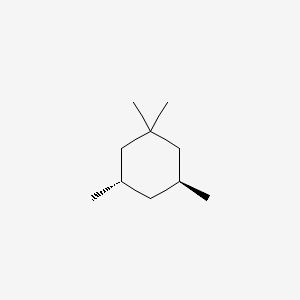
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)

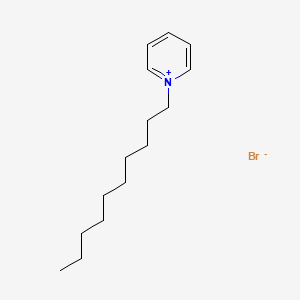
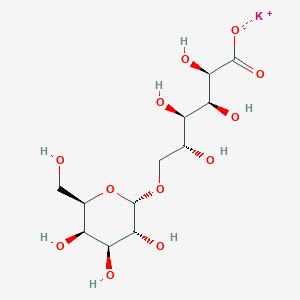
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
